
4-Methylbenzenesulfonic acid,prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Para-toluene sulfonate; prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate is a compound that combines the functional groups of para-toluene sulfonate and prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of para-toluene sulfonate; prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate typically involves the reaction of para-toluene sulfonic acid with prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridinium p-toluenesulfonate, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Para-toluene sulfonate; prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Applications De Recherche Scientifique
Para-toluene sulfonate; prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mécanisme D'action
The mechanism of action of para-toluene sulfonate; prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the amino and methylsulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium p-toluenesulfonate: A similar compound used as a catalyst in organic synthesis.
Propargyl p-toluenesulfonate: Another related compound with applications in organic synthesis and pharmaceuticals.
Uniqueness
Para-toluene sulfonate; prop-2-en-1-yl 2-amino-4-(methylsulfanyl)butanoate is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H23NO5S2 |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C8H15NO2S.C7H8O3S/c1-3-5-11-8(10)7(9)4-6-12-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,7H,1,4-6,9H2,2H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
FBJFDYRGTDWIKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CSCCC(C(=O)OCC=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate](/img/structure/B12514764.png)
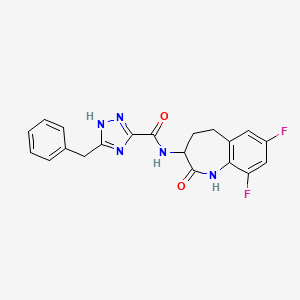

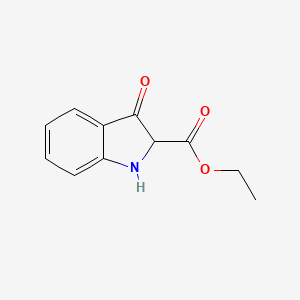
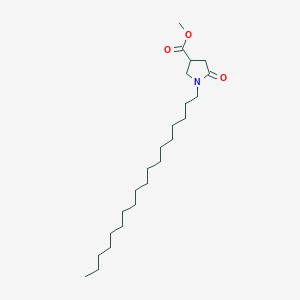
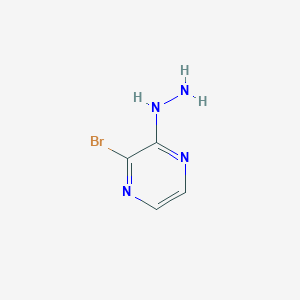
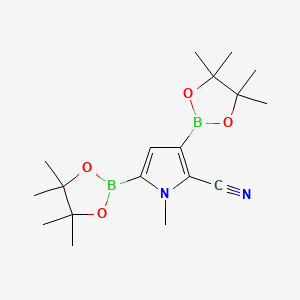

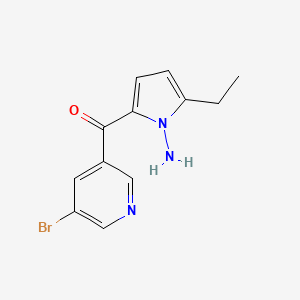
![2-[6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid](/img/structure/B12514800.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12514802.png)
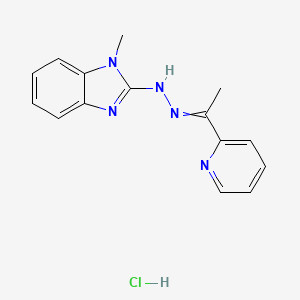
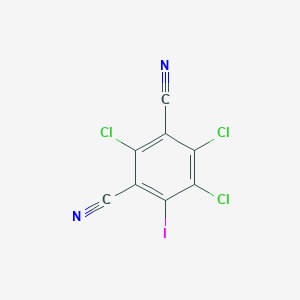
![2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B12514817.png)
